ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate -

ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate

Catalog Number: EVT-3936389
CAS Number:
Molecular Formula: C19H26FNO3
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation: Reacting a suitable piperidine-3-carboxylate derivative with a 4-fluorobenzyl halide. [, , ]
  • Acylation: Introducing the isobutyryl group via reaction with isobutyryl chloride or similar reagents. [, ]
  • Piperidine ring: Likely exists in a chair conformation, with substituents occupying equatorial positions for minimal steric hindrance. [, ]
  • 4-Fluorobenzyl group: The aromatic ring might adopt various orientations relative to the piperidine ring. []
  • Ester and isobutyryl groups: These groups contribute to the overall polarity and lipophilicity of the molecule. []
  • Ester group: Susceptible to hydrolysis, transesterification, and reduction. [, ]
  • Amide group: Can undergo hydrolysis, reduction, and reactions with nucleophiles. []
  • G-protein coupled receptors (GPCRs): A large family of receptors involved in various physiological processes. []
  • Ion channels: Proteins that regulate the flow of ions across cell membranes. []
  • Enzymes: Biological catalysts that could be inhibited or activated by the molecule. []
  • Moderate lipophilicity: Influenced by the aromatic and alkyl groups. []
  • Potential for hydrogen bonding: Due to the presence of amide and ester groups. []
  • Basic character: Contributed by the piperidine nitrogen atom. []
Applications
  • Development of novel therapeutics: As potential drug candidates targeting GPCRs, ion channels, or enzymes involved in diseases. [, , ]
  • Chemical probes: To study biological pathways and mechanisms involving potential target proteins. []
  • Building blocks: For the synthesis of more complex molecules with desired pharmacological properties. []

4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine

  • Compound Description: This compound served as a lead compound in the development of high-affinity ligands for the dopamine transporter. []
  • Relevance: This compound shares a 1-(4-fluorobenzyl)piperidine core structure with the target compound, ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate. Modifications at the 4-position of the piperidine ring differentiate the two compounds. []

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine

  • Compound Description: This molecule is a cis-3,6-disubstituted piperidine derivative and served as a lead in developing high-affinity dopamine transporter inhibitors. []
  • Relevance: Similar to ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate, this compound contains the 1-(4-fluorobenzyl)piperidinyl subunit. []

N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: This compound represents an early lead compound in developing HIV integrase inhibitors. Metabolic studies were conducted using 19F-NMR spectroscopy. []
  • Relevance: This compound and ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate both possess a 4-fluorobenzyl group. []
  • Compound Description: MK-0518 is a potent HIV integrase inhibitor that reached Phase III clinical trials. Its metabolic fate and excretion balance were studied using 19F-NMR. []
  • Relevance: The presence of the N-(4-fluorobenzyl) group links this compound structurally to ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate. []

N-(Pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (45)

  • Compound Description: This compound exhibited potent antiallergic activity, showing significant potency in inhibiting ovalbumin-induced histamine release. []
  • Relevance: This compound shares the 1-(4-fluorobenzyl) substituent with the target compound, ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate. []
  • Compound Description: Flupirtine maleate is a known analgesic drug. []
  • Relevance: This compound, like ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate, incorporates a 4-fluorobenzyl moiety within its structure. []

5-(1-Adamantyl)-4-(2,6-dihalobenzylideneamino-2-(4-substituted-1-piperazinylmethyl)-1,2,4-triazoline-3-thiones

  • Compound Description: These compounds were synthesized and tested for antimicrobial and anti-inflammatory activities. Several derivatives displayed good to moderate activity against Gram-positive bacteria. []
  • Relevance: While structurally distinct from the target compound, these compounds highlight the use of substituted benzyl groups (2,6-dihalo substituted in this case) in medicinal chemistry, which is also present in ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate. []

5-(1-Adamantyl)-4-arylideneamino-2-(4-ethoxycarbonyl-1-piperidylmethyl)-1,2,4-triazoline-3-thiones

  • Compound Description: These compounds were evaluated for antimicrobial and anti-inflammatory properties, demonstrating notable activity against Gram-positive bacteria. []
  • Relevance: Similar to the previous example, these compounds, while structurally different, emphasize the significance of aryl and substituted benzyl moieties (like the 4-fluorobenzyl in the target compound) in designing molecules with potential biological activity. []

Ethyl 7-chloro-6-fluoro-1-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-4-oxo-quinoline-3-carboxylate (5b)

  • Compound Description: This benzimidazole-quinolone hybrid exhibited potent antibacterial and antifungal activities, particularly against drug-resistant Pseudomonas aeruginosa. []
  • Relevance: This compound and ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate share a common structural motif - a fluorinated benzyl group attached to a heterocyclic scaffold. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

  • Compound Description: This compound belongs to a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides demonstrating potent analgesic activity. []
  • Relevance: Both R 31 833 and ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate feature a core structure of a substituted 4-piperidinecarboxylate, highlighting a potential class of analgesics. []
  • Compound Description: This analgesic compound is a homolog of R 31 833, exhibiting long-lasting analgesic effects. []
  • Relevance: R 32 792 represents another example of a substituted 4-piperidinecarboxylate with potent analgesic properties, similar to ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate. []

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

  • Compound Description: R 33 352 is a potent analgesic compound structurally related to R 31 833 and R 32 792. []
  • Relevance: This compound further strengthens the relevance of substituted 4-piperidinecarboxylates, like ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate, as potential analgesic agents. []

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

  • Compound Description: R 30 730 is a potent analgesic with a rapid onset of action, belonging to the same series as R 31 833, R 32 792, and R 33 352. []
  • Relevance: This compound further highlights the significance of substituted 4-piperidinecarboxylates, such as ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate, in the development of analgesic drugs. []

Properties

Product Name

ethyl 3-(4-fluorobenzyl)-1-isobutyryl-3-piperidinecarboxylate

IUPAC Name

ethyl 3-[(4-fluorophenyl)methyl]-1-(2-methylpropanoyl)piperidine-3-carboxylate

Molecular Formula

C19H26FNO3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H26FNO3/c1-4-24-18(23)19(12-15-6-8-16(20)9-7-15)10-5-11-21(13-19)17(22)14(2)3/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

CBSOQUVRAOPKOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C(C)C)CC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.